molecular formula C12H21NO2 B13340499 Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate

Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B13340499
M. Wt: 211.30 g/mol
InChI Key: WBNXCESVQFCKJA-UHFFFAOYSA-N
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Description

Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate is a chemical building block of interest in medicinal chemistry and organic synthesis. The 2-azaspiro[4.5]decane scaffold is a privileged structure in drug discovery, known for its three-dimensionality and potential to improve physicochemical properties . Compounds based on this spirocyclic core have been investigated for a range of biological activities. For instance, research published in the journal Blood has highlighted an azaspirane derivative's potential to inhibit cytokine secretion and induce apoptosis in multiple myeloma cells, demonstrating the scaffold's relevance in oncology and immunology research . As a methyl ester, this compound is primarily utilized as a synthetic intermediate. It can be hydrolyzed to the corresponding carboxylic acid, a common precursor for further amide coupling or other derivatization reactions . This makes it a valuable reagent for constructing more complex molecules for pharmaceutical research and the development of novel bioactive agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate

InChI

InChI=1S/C12H21NO2/c1-9-3-5-12(6-4-9)8-13-7-10(12)11(14)15-2/h9-10,13H,3-8H2,1-2H3

InChI Key

WBNXCESVQFCKJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CNCC2C(=O)OC

Origin of Product

United States

Preparation Methods

Procedure:

  • Preparation of the primary intermediate involves dissolving anhydrous methanol in a reflux condenser at room temperature.
  • Sodium metal is gradually added to the methanol, maintaining a temperature of 25–30°C to generate sodium methoxide.
  • Urea and diethyl oxalate are added sequentially , with stirring, to facilitate condensation reactions leading to a key intermediate, possibly a β-ketoester or related cyclized structure.
  • Ammonium carbonate is introduced to promote cyclization and nitrogen incorporation, forming the core spiro framework.

Reaction Conditions:

Parameter Value
Molar ratio Diethyl oxalate:Urea:Sodium:Ammonium carbonate = 1:1.1-1.3:2:0.5-1
Temperature 25–30°C
Solvent Anhydrous methanol
Duration 0.5–3 hours

Notes:

  • The reaction formula involves nucleophilic attack of urea-derived species on diethyl oxalate, forming an intermediate that cyclizes under basic conditions.
  • The reaction mechanism likely proceeds via formation of an imidazolidine or similar heterocycle, which is a precursor to the spiro compound.

Secondary Reaction: Cyclization and Nitrogen Incorporation

Raw Materials:

Procedure:

  • The primary reaction mixture is treated with concentrated hydrochloric acid to induce cyclization, protonating nitrogen centers and facilitating ring closure.
  • The mixture is stirred at room temperature, leading to the formation of a cyclized intermediate with the desired spirocyclic structure.

Reaction Conditions:

Parameter Value
Molar ratio Primary product:Hydrochloric acid = 1:2-4
Temperature Room temperature
Duration 1–2 hours

Notes:

  • Proper control of acid concentration is critical to prevent overreaction or decomposition.
  • The reaction formula involves protonation of nitrogen centers and intramolecular cyclization.

Tertiary Reaction: Functionalization with 2-(Ethylamino)acetaldehyde and Oxidation

Raw Materials:

Procedure:

  • The intermediate is mixed with 2-(ethylamino)acetaldehyde and potassium ferricyanide to promote oxidative cyclization , installing the methyl group at the 8-position and completing the spiro framework.
  • The mixture is stirred at room temperature for approximately 24 hours.

Reaction Conditions:

Parameter Value
Molar ratio Intermediate:2-(ethylamino)acetaldehyde:Potassium ferricyanide = 1:1.5-2:0.05-0.10
Temperature Room temperature
Duration 24 hours

Notes:

  • The oxidation step is crucial for achieving the correct oxidation state and ensuring high purity.
  • The reaction formula involves oxidative coupling to form the final spirocyclic structure.

Concentration and Purification

Process:

  • The reaction suspension is concentrated via rotary evaporation until solid precipitates form.
  • The precipitate is collected by filtration .
  • The concentration process is repeated at least twice , with volume reductions to enhance purity:
    • First concentration: to 1/10 of the original volume.
    • Second concentration: to 1/3 of the filtrate volume.

Final Steps:

  • The solid is washed with deionized water .
  • Dried under reduced pressure at room temperature to obtain the pure Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate .

Summary of Key Reaction Parameters

Step Raw Materials Solvent Molar Ratios Temperature Duration Notes
Primary Diethyl oxalate, urea, ammonium carbonate, sodium Anhydrous methanol 1:1.1-1.3:2:0.5-1 25–30°C 0.5–3 hours Nucleophilic attack and cyclization
Secondary Primary product, hydrochloric acid - 1:2–4 Room temp 1–2 hours Acid-induced cyclization
Tertiary Cyclized intermediate, 2-(ethylamino)acetaldehyde, potassium ferricyanide - 1:1.5–2:0.05–0.10 Room temp 24 hours Oxidative cyclization

Advantages of the Method

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of disease-related processes .

Comparison with Similar Compounds

Substituent Variations at Position 8

The nature of substituents at position 8 profoundly influences the physicochemical and biological properties of spirocyclic compounds. Key analogs include:

Compound Name Substituent at Position 8 Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Methyl 2,8-dibenzyl-2,8-diazaspiro[4.5]decane-4-carboxylate Benzyl C₂₅H₂₈N₂O₂ 388.5 Intermediate in autophagy-modulator synthesis
Methyl 2-benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decane-4-carboxylate Cyclohexylmethyl C₂₄H₃₄N₂O₂ 406.5 Enhanced lipophilicity for membrane penetration
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate Oxygen atom (oxa) C₁₀H₁₅NO₃ 199.25 Building block for chiral drug candidates

Key Findings :

  • Oxa substitution (oxygen instead of nitrogen at position 8) reduces basicity and alters hydrogen-bonding capacity, impacting solubility and target interactions .

Functional Group Modifications

Variations in ester groups or ring substituents further diversify properties:

Compound Name Functional Group IR Peaks (cm⁻¹) Synthesis Yield Key Observations References
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylate tert-Butyl ester 1736 (C=O), 1692 92% High yield via catalytic silylative aldol reaction
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Carboxylic acid 1700–1750 (COOH) 86% Acidic group enables salt formation for improved bioavailability

Key Findings :

  • tert-Butyl esters enhance steric protection of the carbonyl group, improving stability under acidic conditions .
  • Carboxylic acid derivatives facilitate derivatization into amides or salts, broadening pharmacological applicability .

Heteroatom and Ring Modifications

Replacement of spiro ring heteroatoms or ring sizes alters conformational dynamics:

Compound Name Heteroatom Configuration Ring System Applications References
8-Oxa-2-azaspiro[4.5]decan-1-one 2-aza, 8-oxa Spiro[4.5]decane Precursor for α-proline chimeras in drug discovery
8-Azaspiro[4.5]decane-7,9-dione 8-aza, dual ketone groups Spiro[4.5]decane Pharmaceutical impurity standard

Key Findings :

  • Dual ketone groups (e.g., 7,9-dione) introduce electrophilic sites for nucleophilic attacks, useful in covalent inhibitor design .
  • Spirocyclic α-proline analogs exhibit constrained geometries that mimic peptide turn motifs, valuable in protease inhibition .

Spectral Data :

  • ¹H/¹³C NMR : Methyl ester protons resonate at δ ~3.6–3.7 ppm, while spiro methyl groups appear as singlets near δ 1.2–1.4 ppm .
  • HRMS : Accurate mass matching (<1 ppm error) confirms molecular formulas .

Biological Activity

Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, potential therapeutic properties, and comparative analysis with similar compounds.

Structural Characteristics

This compound features a spirocyclic structure that incorporates a nitrogen atom into a bicyclic framework. This configuration is crucial for its biological activity, as it allows the compound to interact with various biological targets, such as enzymes and receptors.

Compound Name Structural Features Notable Properties
This compoundSpirocyclic structure with nitrogenPotential enzyme inhibitor
Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylateSimilar spirocyclic structureEnhanced biological activity
8-Oxa-2-azaspiro[4.5]decaneIncorporates oxygenUnique interactions due to oxygen presence

The mechanism of action for this compound involves its binding to specific enzymes or receptors, leading to the modulation of metabolic pathways. Research indicates that this compound may inhibit certain enzymatic activities, which can have downstream effects on various biological processes, including inflammation and metabolic regulation.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural characteristics may enhance its ability to interact with bacterial cell membranes or specific microbial targets, making it a candidate for further investigation as an antimicrobial agent.

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory effects associated with this compound. The inhibition of specific enzymes involved in inflammatory pathways could position this compound as a therapeutic option for inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the activity of certain enzymes linked to metabolic disorders, suggesting its potential role in treating conditions like diabetes and metabolic syndrome .
  • Comparative Analysis : When compared to related compounds such as methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate, methyl 8-methyl derivatives show enhanced biological activities, potentially due to the additional methyl group influencing binding affinities and interactions with biological targets.
  • Therapeutic Applications : The compound is being explored for its potential applications in drug development, particularly as an inhibitor for specific receptors involved in metabolic regulation and inflammation control .

Q & A

Q. Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and sp³ carbons in the azaspiro core (δ 20–60 ppm). Overlapping signals in crowded regions (e.g., δ 3.0–4.0 ppm for CH₂ groups) may require 2D experiments (COSY, HSQC) .
    X-ray crystallography :
  • SHELX software (e.g., SHELXL) refines single-crystal structures to determine bond angles, torsion angles, and ring puckering parameters (e.g., Cremer-Pople coordinates for quantifying non-planarity) .
  • ORTEP-3 or WinGX visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice) .

Advanced: How can stereochemical control be achieved during the synthesis of azaspiro compounds, and what challenges arise in isolating enantiopure forms?

Q. Chiral auxiliaries or catalysts :

  • Chiral amines or transition-metal catalysts (e.g., Ru-BINAP) induce asymmetry during cyclization. For example, asymmetric Michael additions to α,β-unsaturated esters can set stereocenters .
    Challenges :
  • Racemization : Elevated temperatures or acidic conditions may epimerize stereocenters. Low-temperature quenching (e.g., –78°C) mitigates this .
  • Separation : Diastereomeric salts (via chiral resolving agents) or HPLC with chiral columns (e.g., Chiralpak AD-H) are required for enantiopure isolation .

Advanced: How do structural modifications (e.g., substituent variations) impact bioactivity, and how can contradictory data across studies be reconciled?

Q. Case study :

  • Replacing the 8-methyl group with a benzoyl moiety (e.g., 4-(3,5-difluorobenzoyl) derivative) enhances enzyme inhibition (e.g., fatty acid amide hydrolase) due to increased hydrophobic interactions .
    Data contradictions :
  • Discrepancies in IC₅₀ values may stem from assay conditions (e.g., pH, co-solvents) or impurity profiles. Rigorous analytical validation (e.g., LC-MS purity >98%) and standardized bioassays (e.g., fluorescence polarization) are critical .

Advanced: What computational approaches are used to model the conformational dynamics of azaspiro compounds, and how do they inform experimental design?

Q. Methods :

  • DFT calculations : Predict stable conformers (e.g., chair vs. boat puckering in the spiro ring) and transition states for cyclization steps .
  • Molecular docking : Screens binding poses against targets (e.g., GPCRs) to prioritize derivatives for synthesis. Software like AutoDock Vina evaluates binding energies (<–8 kcal/mol for high affinity) .
    Application :
  • Simulated logP values guide solvent selection for solubility studies, reducing trial-and-error in formulation .

Advanced: How can crystallographic data resolve ambiguities in spirocyclic ring conformations observed in NMR studies?

Q. Case example :

  • NMR may suggest equatorial methyl orientation, while X-ray reveals axial placement due to crystal packing forces. Refinement with SHELXL using Hirshfeld atom detection clarifies such discrepancies .
    Validation :
  • Overlay experimental (X-ray) and computed (Mercury 4.3) structures to assess root-mean-square deviations (<0.5 Å indicates reliability) .

Advanced: What strategies mitigate side reactions (e.g., over-alkylation) during functionalization of the carboxylate group?

Q. Protection-deprotection :

  • Use tert-butyl esters (acid-labile) or silyl ethers (fluoride-cleavable) to block the carboxylate during alkylation .
    Kinetic control :
  • Slow addition of electrophiles (e.g., methyl iodide) at low temperatures (–20°C) minimizes polyalkylation .

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